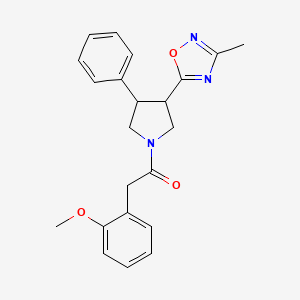

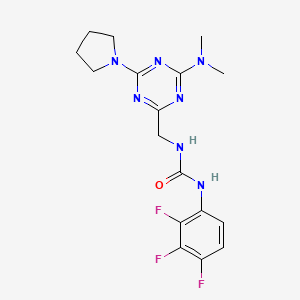

![molecular formula C9H8O2S B2979985 2H-Benzo[b][1,4]oxathiepin-3(4H)-one CAS No. 112632-24-3](/img/structure/B2979985.png)

2H-Benzo[b][1,4]oxathiepin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2H-Benzo[b][1,4]oxathiepin-3(4H)-one” is a heterocyclic compound . It consists of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H- isomers of the molecule .

Synthesis Analysis

The synthesis of such compounds has been developed by Harmata and Hong who have formulated transformations of these compounds designed to target chiral, non-racemic building blocks as well as natural products . A series of 2H-benzo [g]pyrazolo [3,4-b]quinoline-5,10 (4H,11H)-dione derivatives has been synthesized from the three component reactions of 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles in the presence of a catalytic amount of L-proline .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the chemical formula C8H7NS . The molecule has a molar mass of 149.21288 .Chemical Reactions Analysis

The compound undergoes a domino reaction which proceeds smoothly in good to excellent yields . This reaction offers several advantages including no column chromatography, a simple reaction procedure, metal-free reaction conditions and being applicable to a broad range of aldehydes .Physical And Chemical Properties Analysis

The compound is in its standard state at 25 °C [77 °F], 100 kPa . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

The compound 2H-Benzo[b][1,4]oxathiepin-3(4H)-one and its derivatives have been a focal point in the synthesis of various heterocyclic compounds due to their potential pharmacological properties and applications in organic chemistry. For instance, an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed, using an aromatic diamine, Meldrum's acid, and an isocyanide. This novel method provides an alternative approach for creating benzo[b][1,5]diazepine derivatives, which have a broad spectrum of biological activities (Shaabani et al., 2009).

Another innovative approach involved the synthesis of benzopyridooxathiazepine derivatives as potent antimitotic agents, where structure-activity relationship studies identified compound 10b as significantly potent, suggesting its potential in cancer therapy. These compounds inhibit tubulin polymerization and show promise in in vivo studies (Gallet et al., 2009).

Catalytic and Synthetic Applications

In catalysis, the design and evaluation of a unique class of 1,2,3-benzoxathiazine-based oxaziridines as O-atom transfer agents for catalytic C−H hydroxylation and alkene epoxidation were described. This methodology represents a significant advancement for selective C−H oxidation, utilizing diaryl diselenide co-catalyst and urea·H2O2 as the terminal oxidant, demonstrating the versatility of this compound derivatives in organic synthesis (Brodsky & Bois, 2005).

Pharmacological Potential

The pharmacological potential of this compound derivatives has also been explored, with studies highlighting their bioactivity and potential ecological roles. These compounds and their degradation products are of interest due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting their utility as leads for natural herbicide models and in pharmaceutical development (Macias et al., 2009).

Environmental and Bioactive Studies

Additionally, an efficient route for constructing helical 'S' shaped dioxathia- and oxadithiahelicenes was developed through base-induced inter- and intramolecular C-C bond formation. These compounds, featuring oxygen and sulfur atoms in the helix, were analyzed using quantum chemical calculations to explore their geometries and electronic structures, further emphasizing the chemical diversity and application range of this compound derivatives (Maurya et al., 2012).

Mechanism of Action

Future Directions

The compound and its derivatives have been of enormous interest to synthetic chemists . In recent years, there has been a focus on developing enantioselective syntheses of such compounds . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A . Future research may continue to explore the potential applications and syntheses of this compound and its derivatives.

properties

IUPAC Name |

1,5-benzoxathiepin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKHFAPQXWKEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CSC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2979902.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979904.png)

![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)

![Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate](/img/structure/B2979909.png)

![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)

![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)